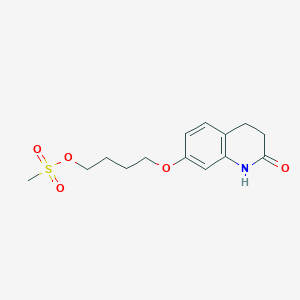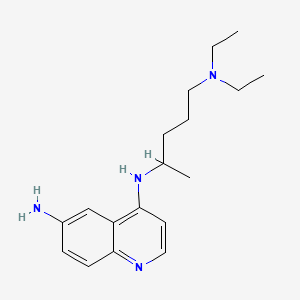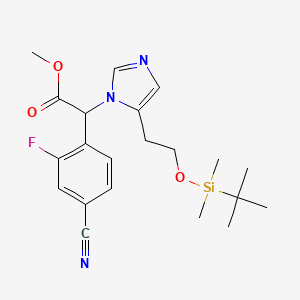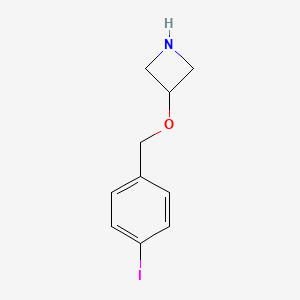![molecular formula C11H15N5O5 B11835166 (2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-アミノ-4-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオールは、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、生物活性で知られ、しばしば医薬品化合物に見られるピラゾロ[3,4-d]ピリミジンコアを特徴としています。
準備方法
合成経路と反応条件
(2R,3R,4S,5R)-2-(6-アミノ-4-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオールの合成は、通常、多段階有機合成を伴います。一般的なアプローチの1つは、保護されたリボースなどの適切な糖誘導体から開始し、その後、一連の縮合反応を通じてピラゾロ[3,4-d]ピリミジン部分導入することです。反応条件は、正しい立体化学が達成されるように、しばしば強酸または強塩基、高温、および特定の触媒の使用を必要とします。
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が含まれる場合があります。これには、反応条件をよりよく制御でき、従来のバッチプロセスよりも簡単にスケールアップできる連続フローリアクターの使用が含まれる場合があります。さらに、溶媒を使用しない反応や再生可能な出発物質の使用などのグリーンケミストリーの原則の使用は、生産プロセスをより持続可能なものにすることができます。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボキシル基に酸化することができます。
還元: アミノ基は、水素化アルミニウムリチウムなどの還元剤を使用してアミンに還元することができます。
置換: メトキシ基は、求核置換反応を通じて他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 求核置換のためのジメチルホルムアミド(DMF)中の水素化ナトリウム。
主要な生成物
酸化: カルボン酸誘導体の生成。
還元: アミン誘導体の生成。
置換: 使用する求核剤に応じて、様々な置換誘導体の生成。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のための構成ブロックとして使用することができます
生物学
生物学では、化合物のピラゾロ[3,4-d]ピリミジンコアは、その潜在的な生物活性のために注目されています。酵素阻害、受容体結合、その他の生化学的プロセスの研究に使用することができます。
医学
医学では、この化合物は、新規医薬品の開発のためのリード化合物として役立つ可能性があります。その構造は、既知の医薬品と類似しており、治療の可能性があることを示唆しています。
産業
産業では、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新規材料の開発に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s pyrazolo[3,4-d]pyrimidine core is of interest due to its potential biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure is similar to that of known pharmaceuticals, suggesting it could have therapeutic potential.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(2R,3R,4S,5R)-2-(6-アミノ-4-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオールの作用機序には、特定の分子標的との相互作用が含まれます。ピラゾロ[3,4-d]ピリミジンコアは、酵素または受容体に結合して、その活性を阻害したり、その機能を変更したりすることができます。この相互作用は、様々な生化学的経路に影響を与え、化合物の観察された生物学的効果につながります。
類似の化合物との比較
類似の化合物
1-Boc-4-AP: フェンタニルおよび関連誘導体の製造における中間体として使用される化合物.
サルビノリンA: 新しい付加体を形成するためにジールス・アルダー反応を起こすことができる天然物.
独自性
(2R,3R,4S,5R)-2-(6-アミノ-4-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオールの独自性は、その特定の立体化学と、ピラゾロ[3,4-d]ピリミジンコアとテトラヒドロフラン環の両方の存在にあります。これらの特徴の組み合わせにより、それは様々な科学的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Salvinorin A: A natural product that can undergo Diels-Alder reactions to form new adducts.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific stereochemistry and the presence of both a pyrazolo[3,4-d]pyrimidine core and a tetrahydrofuran ring. This combination of features makes it a valuable compound for various scientific applications.
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-4-2-13-16(8(4)14-11(12)15-9)10-7(19)6(18)5(3-17)21-10/h2,5-7,10,17-19H,3H2,1H3,(H2,12,14,15)/t5-,6-,7-,10-/m1/s1 |
InChIキー |
OTGAOSCWXAHXOA-DAGMQNCNSA-N |
異性体SMILES |
COC1=NC(=NC2=C1C=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
COC1=NC(=NC2=C1C=NN2C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)





![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)


